4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine
Overview
Description
“4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine” is a chemical compound . It is a solid substance . The IUPAC name for this compound is 4-chloro-7-methylthieno[3,2-d]pyrimidine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H5ClN2S/c1-4-2-11-6-5(4)9-3-10-7(6)8/h2-3H,1H3 . This indicates that the compound has a molecular weight of 184.65 .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 184.65 . The storage temperature for this compound is between 2-8°C, and it should be kept in a dark place and in an inert atmosphere .Scientific Research Applications
Anticancer Applications
Pyrimidine derivatives, including those similar to the compound , have been broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to exhibit anticancer properties . For example, drugs like imatinib, Dasatinib, and nilotinib, which are pyrimidine-based, are well-established treatments for leukemia .
Antimicrobial and Antifungal Applications
Pyrimidine derivatives have also been reported to exhibit antimicrobial and antifungal properties. This suggests that “4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine” could potentially be used in the development of new antimicrobial and antifungal agents.
Antiparasitic Applications
Pyrimidine derivatives have been reported to exhibit antiparasitic properties . This suggests potential applications in the treatment of parasitic infections.
Cardiovascular Applications
Pyrimidine derivatives have been reported to exhibit cardiovascular effects . They have been used as cardiovascular agents and antihypertensives , suggesting potential applications in the treatment of cardiovascular diseases.
Anti-Inflammatory and Analgesic Applications
Pyrimidine derivatives have been reported to exhibit anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of conditions involving inflammation and pain.
Antidiabetic Applications
Pyrimidine derivatives have been reported to exhibit antidiabetic properties . This suggests potential applications in the treatment of diabetes.
Safety And Hazards
properties
IUPAC Name |
4-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-7-6-17-9-8(7)13-11(12)14-10(9)15-2-4-16-5-3-15/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYSLCSAIRASKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=C(N=C2N3CCOCC3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733076 | |
Record name | 2-Chloro-7-methyl-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine | |
CAS RN |
35265-88-4 | |
Record name | 2-Chloro-7-methyl-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.